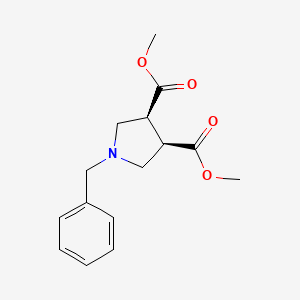

cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate

Description

Historical Context and Chemical Classification

The development of this compound is rooted in the broader historical evolution of pyrrolidine chemistry and heterocyclic compound research. Pyrrolidine derivatives have been extensively studied since the early 20th century, with their importance in medicinal chemistry becoming increasingly recognized due to their presence in numerous natural products and pharmaceuticals. The five-membered pyrrolidine ring system represents one of the most important nitrogen heterocycles in drug discovery, offering unique three-dimensional properties that differ significantly from planar aromatic systems.

The specific compound this compound belongs to the chemical classification of substituted pyrrolidines, specifically within the subcategory of dicarboxylate esters. This classification places it among organic compounds characterized by the presence of a saturated five-membered nitrogen-containing ring with two ester functional groups at adjacent positions. The compound is further classified as a heterocyclic compound due to the presence of the pyrrolidine ring, and as an amino acid derivative given its structural relationship to proline-type compounds.

From a stereochemical perspective, the compound represents the cis-isomer of the 3,4-dicarboxylate series, distinguishing it from its trans-counterpart through the spatial arrangement of the carboxylate groups. This stereochemical distinction has profound implications for its biological activity and synthetic utility, as the different spatial orientations can lead to distinct binding modes with biological targets and different chemical reactivity patterns.

Nomenclature and Structural Significance

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions, with the complete name being dimethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate. This nomenclature provides complete structural information, indicating the presence of two methyl ester groups at positions 3 and 4 of the pyrrolidine ring, with the specific stereochemical configuration denoted by the (3R,4S) designation.

The structural significance of this compound lies in its unique combination of functional groups and stereochemical arrangement. The pyrrolidine ring adopts a non-planar envelope conformation, contributing to the three-dimensional coverage that is crucial for biological activity. The cis-configuration of the dicarboxylate groups creates a distinctive spatial arrangement that influences both the compound's physical properties and its interactions with biological targets.

The benzyl group attached to the nitrogen atom serves multiple functions within the molecular structure. It enhances the compound's lipophilicity, potentially improving membrane permeability and biological activity. Additionally, the benzyl moiety can participate in π-π stacking interactions and hydrophobic contacts with target proteins, contributing to binding affinity and selectivity. The aromatic ring system also provides opportunities for further functionalization and structural modification in synthetic applications.

The two methyl ester groups at positions 3 and 4 introduce additional complexity to the molecular structure. These electron-withdrawing groups influence the electronic properties of the pyrrolidine ring and can serve as sites for further chemical modification through hydrolysis, reduction, or other transformations. The ester functionalities also contribute to the compound's solubility characteristics and metabolic stability.

Importance in Organic and Heterocyclic Chemistry

The significance of this compound in organic and heterocyclic chemistry stems from several key factors that position it as a valuable synthetic building block and research tool. The compound exemplifies the importance of pyrrolidine derivatives in modern medicinal chemistry, where the five-membered saturated nitrogen heterocycle has become increasingly recognized for its ability to provide optimal three-dimensional molecular scaffolds.

In the context of drug discovery, pyrrolidine-containing compounds offer several advantages over their aromatic counterparts. The sp³-hybridized carbon atoms in the pyrrolidine ring enable efficient exploration of pharmacophore space, providing access to regions of chemical space that are not readily accessible through planar aromatic systems. This three-dimensional character is particularly important for achieving selectivity in protein-protein interactions and enzyme inhibition, where precise spatial positioning of functional groups is crucial for biological activity.

The compound's utility in organic synthesis extends beyond its role as a final product to its function as a versatile intermediate. The presence of multiple reactive sites, including the ester groups and the nitrogen atom, provides opportunities for diverse chemical transformations. The ester functionalities can undergo hydrolysis to yield the corresponding dicarboxylic acid, reduction to form diols, or other modifications to introduce alternative functional groups. These transformations enable the synthesis of structurally diverse analogs for structure-activity relationship studies and lead optimization in drug development programs.

Furthermore, the compound's stereochemical complexity adds another dimension to its synthetic utility. The ability to control and manipulate the stereochemistry at positions 3 and 4 of the pyrrolidine ring provides access to different isomers with potentially distinct biological activities. This stereochemical control is particularly important in pharmaceutical research, where different enantiomers or diastereomers of a compound can exhibit dramatically different pharmacological profiles.

Overview of Current Research Applications

Current research applications of this compound span multiple areas of chemical and biological science, reflecting the compound's versatility and potential therapeutic value. In medicinal chemistry, the compound has been investigated for its anti-tumor and anti-inflammatory properties, with preliminary studies suggesting potential applications in cancer therapy and the treatment of inflammatory conditions.

The compound's role as a synthetic intermediate has been extensively explored in the development of more complex pharmaceutical molecules. Research indicates that similar pyrrolidine derivatives have been used in the synthesis of compounds targeting peroxisome proliferator-activated receptors (PPARs), which are important therapeutic targets for metabolic disorders including type 2 diabetes. The structural features of this compound, particularly its stereochemical arrangement, make it a suitable starting material for the development of PPAR agonists and other metabolic modulators.

In the field of enzyme inhibition research, compounds structurally related to this compound have shown promise as inhibitors of various enzymatic targets. Studies have demonstrated the potential of pyrrolidine derivatives as α-glucosidase inhibitors, which are relevant for the treatment of diabetes. The unique spatial arrangement of functional groups in the cis-configuration may provide advantages in terms of binding affinity and selectivity for specific enzyme active sites.

The compound has also found applications in synthetic methodology development, particularly in studies involving photocatalytic reactions and radical chemistry. Research has demonstrated the utility of benzyl-substituted compounds in photocatalyzed decarboxylative reactions, where the benzyl group can serve as a radical precursor for carbon-carbon bond formation. These methodological advances expand the synthetic utility of the compound and related structures in complex molecule synthesis.

Computational chemistry research has utilized this compound as a model compound for studying conformational behavior and molecular interactions. The compound's well-defined stereochemistry and multiple functional groups make it an excellent subject for molecular modeling studies aimed at understanding structure-activity relationships and predicting biological activity. These computational approaches complement experimental research and aid in the rational design of new compounds with improved properties.

Properties

IUPAC Name |

dimethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRVVUSBZJFOJO-BETUJISGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450596 | |

| Record name | Dimethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87813-06-7 | |

| Record name | Dimethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with chiral pyrrolidine-3,4-dicarboxylic acid derivatives or their esters, which provide the stereochemical framework. The key steps include:

- Esterification of the dicarboxylic acid to form dimethyl esters.

- Benzylation of the pyrrolidine nitrogen.

- Purification to isolate the cis isomer with high stereochemical purity.

Detailed Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Esterification | Conversion of (S)-pyrrolidine-3,4-dicarboxylic acid to dimethyl ester | Methanol, acid catalyst (e.g., HCl or sulfuric acid), reflux | Ensures formation of dimethyl 3,4-dicarboxylate; reaction monitored by TLC or HPLC |

| 2. Benzylation | N-Benzylation of pyrrolidine nitrogen | Benzyl bromide, base (e.g., sodium hydride or sodium bicarbonate), solvent (DMF or THF), room temperature to 40°C | Base deprotonates nitrogen; benzyl bromide alkylates nitrogen; reaction time overnight |

| 3. Purification | Isolation of cis isomer | Recrystallization or chromatographic techniques (e.g., silica gel column chromatography) | Critical to separate cis from trans isomers; purity confirmed by NMR and HPLC |

Example Synthesis Procedure

Esterification: (S)-pyrrolidine-3,4-dicarboxylic acid is dissolved in anhydrous methanol. Sulfur oxychloride is added dropwise under cooling (cryogenic bath) and stirred overnight. The reaction progress is monitored by liquid chromatography. After completion, methanol is removed under reduced pressure to yield the dimethyl ester hydrochloride intermediate.

Benzylation: The dimethyl ester hydrochloride is dissolved in dimethylformamide (DMF). Sodium bicarbonate is added as a base, followed by benzyl bromide. The mixture is stirred at 40°C overnight. Completion is confirmed by thin-layer chromatography (TLC). The reaction mixture is then extracted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

Purification: The crude product is purified by recrystallization or chromatography to isolate the cis isomer of dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate.

Industrial Scale Considerations

Continuous Flow Reactors: For scale-up, continuous flow systems improve mixing, temperature control, and reaction time, enhancing yield and reproducibility.

Automated Reagent Addition: Precise control of reagent addition and reaction parameters reduces side reactions and impurities.

Mild Reaction Conditions: The synthesis is conducted under relatively mild temperatures (room temperature to 40°C) to preserve stereochemistry and minimize by-products.

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms stereochemistry and purity; distinguishes cis from trans isomers.

High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity.

Mass Spectrometry (LC-MS, UPLC): Confirms molecular weight and identity.

Thin-Layer Chromatography (TLC): Quick monitoring of reaction completion.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Purpose/Effect |

|---|---|---|

| Starting Material | (S)-pyrrolidine-3,4-dicarboxylic acid | Provides chiral backbone |

| Esterification Solvent | Anhydrous methanol | Converts acid to dimethyl ester |

| Esterification Catalyst | Sulfur oxychloride or acid catalyst | Promotes ester formation |

| Benzylation Reagent | Benzyl bromide | Introduces benzyl group on nitrogen |

| Base for Benzylation | Sodium bicarbonate or sodium hydride | Deprotonates nitrogen for alkylation |

| Reaction Temperature | 0°C to 40°C | Maintains stereochemical integrity |

| Purification Method | Recrystallization, chromatography | Isolates pure cis isomer |

| Analytical Techniques | NMR, HPLC, LC-MS | Confirms structure and purity |

Research Findings and Optimization Notes

Yield Optimization: Reaction temperature and time are critical; prolonged heating or high temperatures can lead to isomerization or side products.

Stereochemical Control: Starting from chiral precursors ensures the cis configuration; racemization is minimized by mild conditions.

Impurity Reduction: Washing organic layers thoroughly and removing solvents carefully reduces residual DMF and other impurities.

Scalability: The described methods are amenable to scale-up with process optimization, including solvent recycling and continuous flow techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Amides, thioesters.

Scientific Research Applications

cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and ester functionalities play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ester Group Variations: Methyl vs. Ethyl

The most direct analog is Diethyl cis-1-benzyl-3,4-pyrrolidinedicarboxylate (CAS: 92486-65-2), which replaces the methyl esters with ethyl groups . Key differences include:

- Molecular Weight: The ethyl derivative (C₁₉H₂₅NO₄) has a higher molecular weight (~343.4 g/mol) compared to the methyl variant (estimated ~291.3 g/mol).

- Conversely, methyl esters could favor crystallinity due to reduced steric hindrance.

Substituent Modifications: Benzyl vs. Pyridine

Compounds such as (±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1228070-72-1) and 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine (CAS: 1228666-00-9) introduce pyridine rings and tert-butyl groups . These modifications:

- Expand Functionality : Pyridine rings enable coordination with metal ions (e.g., in MOFs) or participation in hydrogen bonding.

- Alter Reactivity : The chloro and methoxy groups in these derivatives may direct electrophilic substitution reactions or serve as handles for further functionalization.

Stereochemical Considerations: Cis vs. Trans

The cis configuration in the target compound contrasts with trans isomers like (±)-trans-1-tert-butyl 3-methyl pyrrolidine derivatives . Stereochemistry impacts:

- Biological Activity : Trans isomers may exhibit distinct binding affinities to biological targets.

Functional Derivatives: Hydrochloride Salts

cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (CAS: 102389-89-9) lacks the benzyl group but introduces a hydrochloride salt . Key distinctions include:

- Solubility : The hydrochloride salt enhances water solubility, facilitating use in aqueous reaction conditions.

- Stability : Storage at -80°C (6-month stability) vs. -20°C (1-month stability) is critical for maintaining integrity .

Data Tables

Table 1. Structural and Physical Properties of cis-Dimethyl 1-Benzylpyrrolidine-3,4-dicarboxylate and Analogs

Table 2. Commercial and Research Parameters

| Compound (CAS) | Purity | Storage Conditions | Price (1 g) |

|---|---|---|---|

| 1228070-72-1 | >98% | Not specified | $400 |

| 102389-89-9 | >98% | 2–8°C (short-term), -80°C (long-term) | Not provided |

Biological Activity

cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate is an organic compound with significant potential in biological research and medicinal chemistry. Its structure, featuring a pyrrolidine ring with two carboxylate groups and a benzyl substituent, positions it as a candidate for various therapeutic applications, particularly in the treatment of neurological disorders and inflammatory conditions. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C₁₅H₁₉NO₄

- Molecular Weight : 277.32 g/mol

- Density : 1.189 g/cm³

- Boiling Point : Approximately 366.056ºC

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound's ester functionalities can undergo hydrolysis, releasing active pyrrolidine derivatives that may modulate enzymatic activity or receptor signaling pathways. The benzyl group enhances binding affinity, potentially allowing for competitive inhibition or allosteric modulation of target proteins.

Anti-tumor Properties

Research indicates that this compound exhibits anti-tumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and growth.

Anti-inflammatory Effects

In addition to its anti-tumor properties, the compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a potential candidate for treating inflammatory diseases.

Case Studies

-

Study on Cancer Cell Lines :

- Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.

- Results: The compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values observed at concentrations lower than those required for conventional chemotherapeutics.

- Inflammation Model :

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine derivative | Anti-tumor, anti-inflammatory |

| cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate | Similar structure | Enzyme interactions |

| 1-Benzylpyrrolidine-3,4-dicarboxylic acid | Non-esterified form | Limited biological activity |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare cis-dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate, and how can stereochemical purity be ensured?

- Methodological Answer : The compound is typically synthesized via a two-step process: (i) ring-closing metathesis or cyclization of a proline-derived precursor to form the pyrrolidine core, followed by (ii) esterification with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). To ensure stereochemical fidelity (cis-configuration), chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) are used. Characterization via H/C NMR and chiral HPLC (e.g., Chiralpak® columns) confirms enantiomeric excess (>98% purity) .

Q. Which spectroscopic techniques are critical for characterizing the structural and stereochemical properties of this compound?

- Methodological Answer : Key techniques include:

- NMR : H NMR identifies benzyl protons (δ 7.2–7.4 ppm) and methyl ester groups (δ 3.6–3.8 ppm). C NMR confirms carbonyl carbons (δ 170–175 ppm).

- X-ray Crystallography : Resolves absolute stereochemistry (e.g., 3R,4S configuration).

- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 308).

Q. How does the cis-configuration influence the compound’s reactivity in downstream applications?

- Methodological Answer : The cis-arrangement of ester groups restricts conformational flexibility, favoring regioselective reactions (e.g., hydrolysis at the 3-position under basic conditions). This stereochemistry also impacts coordination in metal-catalyzed reactions, as shown in comparative studies with trans-isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in asymmetric synthesis?

- Methodological Answer : Discrepancies often arise from varying reaction conditions (solvent polarity, temperature) or impurities in stereoisomers. A systematic approach includes:

- Design of Experiments (DoE) : Vary parameters (e.g., catalyst loading, solvent) to identify optimal conditions.

- Cross-Validation : Compare results using alternative catalysts (e.g., Jacobsen vs. Sharpless systems) and characterize intermediates via in-situ IR or GC-MS.

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., J. Org. Chem., Org. Lett.) to identify trends .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like GABA receptors.

- MD Simulations : AMBER or GROMACS for analyzing conformational stability in aqueous/lipid environments.

- QM/MM : Hybrid quantum-mechanical/molecular-mechanical modeling to study transition states in enzymatic reactions.

Q. How can researchers optimize the scalability of synthetic protocols without compromising stereoselectivity?

- Methodological Answer :

- Flow Chemistry : Continuous processing reduces side reactions (e.g., epimerization) by controlling residence time and temperature.

- Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C or polymer-supported BINOL) enhance recyclability.

- Process Analytical Technology (PAT) : In-line FTIR or Raman monitors reaction progress in real time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.